Hexamide
Overview
Description
Hexamide, also known as hexanamide, is an organic compound with the molecular formula C₆H₁₃NO. It is a primary amide derived from hexanoic acid. This compound is a colorless solid that is soluble in water and various organic solvents. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamide can be synthesized through several methods, including:
Direct Amidation: Hexanoic acid reacts with ammonia or an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Electrosynthesis: This green chemistry approach involves the electrochemical reduction of hexanoic acid derivatives in the presence of ammonia or an amine.
Industrial Production Methods: In industrial settings, this compound is typically produced through the direct amidation of hexanoic acid with ammonia under controlled temperature and pressure conditions. This method is favored due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Hexamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to hexanoic acid and ammonia in the presence of an acid or base.
Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate.
Reduction: this compound can be reduced to hexylamine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Hexanoic acid and ammonia.
Oxidation: Hexanoic acid.
Reduction: Hexylamine.
Scientific Research Applications
Hexamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of hexamide involves its interaction with various molecular targets. In biological systems, this compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Hexamide can be compared with other similar compounds, such as:
Hexanoic acid: The parent compound from which this compound is derived. Hexanoic acid is a carboxylic acid, while this compound is an amide.
Hexylamine: The reduced form of this compound. Hexylamine is an amine, whereas this compound is an amide.
Caproamide: Another name for this compound, highlighting its structural similarity to hexanoic acid
Uniqueness of this compound: this compound’s unique properties, such as its solubility in water and organic solvents, make it a versatile compound in various applications. Its ability to undergo multiple chemical reactions and its role as a building block in organic synthesis further distinguish it from similar compounds .
Properties
IUPAC Name |
azepan-1-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLCCMBSJDXNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190034 | |
Record name | Perhydroazepin-1-yl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3653-39-2 | |
Record name | Benzimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3653-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhydroazepin-1-yl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3653-39-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01T1YIK70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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